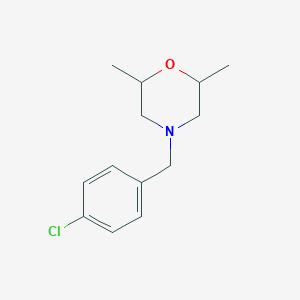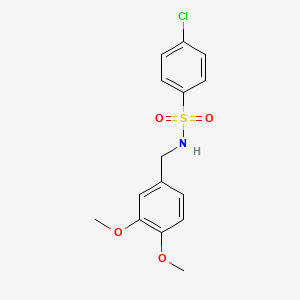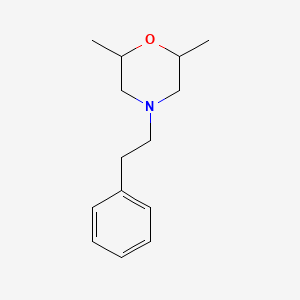
4-(4-chlorobenzyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that belongs to the family of morpholine derivatives. It is widely used in scientific research as it exhibits various biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine involves its interaction with various molecular targets in the body, including COX-2, nuclear factor-kappa B (NF-κB), and apoptosis-related proteins. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine inhibits the activity of COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine also reduces the activity of COX-2, leading to a decrease in prostaglandin production. In cancer cells, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Advantages and Limitations for Lab Experiments
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments, including its high purity and potency, making it suitable for use in various assays. It is also relatively stable and can be stored for extended periods without degradation. However, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain assays.
Future Directions
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has shown promising results in various preclinical studies, making it a potential candidate for drug development. Future research should focus on optimizing the synthesis method to improve the yield and purity of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. Further studies are also needed to elucidate the molecular targets and signaling pathways involved in the biological activities of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. Additionally, more research is needed to evaluate the safety and efficacy of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine in animal models and human clinical trials.
Synthesis Methods
4-(4-chlorobenzyl)-2,6-dimethylmorpholine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. This synthesis method is efficient and yields high purity 4-(4-chlorobenzyl)-2,6-dimethylmorpholine, making it suitable for scientific research purposes.
Scientific Research Applications
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has been extensively studied for its biological activities, including its anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIIMCBPRMMBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)
![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)

![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
methyl]phenyl}acetamide](/img/structure/B5224486.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B5224501.png)
![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)
![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)

![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)